molecular formula C11H14N2O6S B15367985 ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate CAS No. 64059-07-0

ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate

Cat. No.: B15367985
CAS No.: 64059-07-0
M. Wt: 302.31 g/mol
InChI Key: YJONQNIHVSIQFS-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate is a carbamate derivative characterized by a sulfonyl group bridging an ethylamine moiety and a 4-nitrophenyl substituent. Its molecular structure combines electron-withdrawing (nitro group) and electron-donating (ethyl) components, influencing its reactivity and stability. Applications may include pharmaceutical intermediates or agrochemicals due to the nitro group’s role in bioactivity.

Properties

CAS No.

64059-07-0

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H14N2O6S/c1-3-12(11(14)19-4-2)20(17,18)10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

YJONQNIHVSIQFS-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Carbamate Derivatives with Halogenated Aryl Groups

  • (4-Nitrophenyl) N-[4-(4-Bromophenyl)Sulfonylphenyl]Carbamate (CAS 14193-09-0) Molecular Formula: C₁₉H₁₃BrN₂O₆S Key Differences: Replaces the ethyl group with a bromophenyl-sulfonylphenyl moiety. The nitro group retains strong electron-withdrawing properties, enhancing electrophilic reactivity .
  • Ethyl N-[(4-Chlorophenyl)Sulfonylamino]Carbamate (CAS 6461-93-4) Molecular Formula: C₉H₁₁ClN₂O₄S Key Differences: Substitutes the nitro group with a chloro substituent. Impact: The chloro group is a weaker electron-withdrawing group than nitro, leading to reduced reactivity in nucleophilic substitution reactions. This compound may exhibit higher stability under acidic conditions .

Table 1: Comparison of Carbamate Derivatives

Compound Molecular Weight (g/mol) Key Substituent Electron Effect Potential Application
Target Compound ~325* 4-Nitrophenyl Strong EWG Pharmaceuticals
Bromophenyl Analog (CAS 14193-09-0) 475.97 4-Bromophenyl Moderate EWG + Steric Bulk Material Science
Chlorophenyl Analog (CAS 6461-93-4) 278.72 4-Chlorophenyl Weak EWG Agrochemicals

*Estimated based on analogous structures.

Sulfonamide and Azo-Based Analogs

  • N-Ethyl-N-(2-Hydroxyethyl) Perfluorooctanesulfonamide (CAS 34256-82-1)

    • Key Differences : Contains a perfluorooctanesulfonyl group and a hydroxyethyl chain.
    • Impact : Fluorinated chains impart extreme hydrophobicity and thermal stability, making this compound suitable for surfactants or fire-retardant materials. The sulfonamide group increases acidity (pKa ~1-2) compared to carbamates .
  • 2-(N-Ethyl-N-(4-((4-Nitrophenyl)Azo)Phenyl)Amino)Ethyl 3-Thienylacetate Key Differences: Incorporates an azo (N=N) group and a thienylacetate moiety. Impact: The azo group enables conjugation, making this compound useful in conductive polymers or dyes. The thienyl group enhances π-orbital overlap, improving electrical conductivity .

Table 2: Functional Group Impact on Properties

Compound Type Functional Group Key Property Application Example
Target Carbamate Sulfonylcarbamate Moderate polarity, hydrolytic stability Drug intermediates
Fluorinated Sulfonamide Perfluoroalkyl Hydrophobicity, thermal stability Surfactants
Azo Polymer Azo + Thienyl Conjugation, conductivity Organic electronics

Perfluorinated Sulfonyl Glycinates

  • Ethyl N-Ethyl-N-[(Tridecafluorohexyl)Sulfonyl]Glycinate (CAS 68957-53-9) Key Differences: Features a perfluorohexyl chain instead of the nitrophenyl group. Impact: Fluorine atoms drastically reduce surface tension and increase chemical inertness.

Research Findings and Trends

  • Reactivity : Nitro-substituted carbamates (e.g., target compound) exhibit faster reaction rates in SNAr (nucleophilic aromatic substitution) compared to chloro or bromo analogs due to stronger electron withdrawal .
  • Stability : Fluorinated compounds demonstrate superior thermal stability (decomposition >300°C) but are environmentally persistent, raising regulatory concerns .
  • Characterization : Structural elucidation of analogs relies on NMR (e.g., ¹H/¹³C chemical shifts for nitro groups at δ ~8.2 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

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